molecular formula C18H33NO4 B13854310 4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt

4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt

Cat. No.: B13854310
M. Wt: 327.5 g/mol
InChI Key: SJFRRWUFBSKXSY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biochemical pathways.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt can be compared with similar compounds such as:

    4-Hydroxy-6-oxohexanoic Acid: The parent compound without the dicyclohexylamine salt.

    6-Oxohexanoic Acid: A similar compound lacking the hydroxyl group.

    Dicyclohexylamine Salts of Other Acids: Compounds where dicyclohexylamine is combined with different acids.

The uniqueness of this compound lies in its specific combination of functional groups and its applications in proteomics research .

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-hydroxy-6-oxohexanoic acid

InChI

InChI=1S/C12H23N.C6H10O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-4-3-5(8)1-2-6(9)10/h11-13H,1-10H2;4-5,8H,1-3H2,(H,9,10)

InChI Key

SJFRRWUFBSKXSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(CC(=O)O)C(CC=O)O

Origin of Product

United States

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